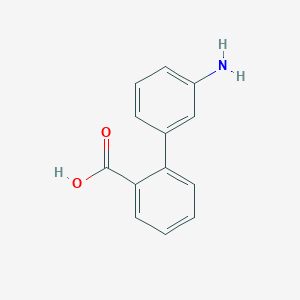

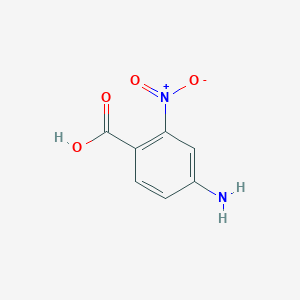

2-(3-Aminophenyl)benzoic acid

Overview

Description

“2-(3-Aminophenyl)benzoic acid” is a compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

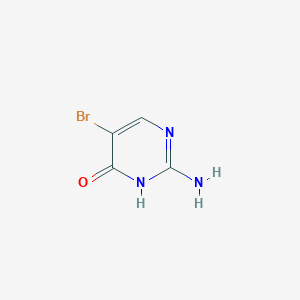

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of a panel of new 2-(3-aminophenyl)-benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For example, X-ray diffraction technique has been used to investigate the molecular geometry, intra- and inter-molecular interactions . Density Functional Theory has also been used to study the molecular structure of similar compounds .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

1. Synthetic Reagents for Benzoxazole Formation

2-(3-Aminophenyl)benzoic acid, as part of the 2-phenylbenzoxazole formation process, can react with polyphosphoric acid (PPA) to form various anhydrides. This process involves dynamic equilibrium and acid-catalyzed ring closure, demonstrating its utility in organic synthesis (So & Heeschen, 1997).

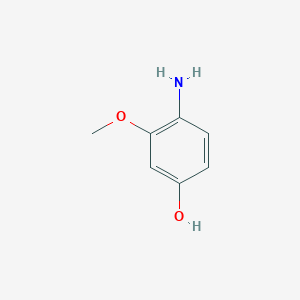

2. Removal of Cobalt Ions from Aqueous Solutions

3-Aminophenol, a compound related to this compound, has been utilized in surface modification of adsorbents like Filtrasorb 300 for efficient removal of cobalt ions from aqueous media. This highlights its potential in environmental cleanup applications (Gunjate, Meshram, Khope, & Awachat, 2020).

3. Biosynthesis in Plants and Bacteria

Benzoic acid, a compound structurally related to this compound, plays a significant role in the biosynthesis of various natural products in both plants and bacteria. It serves as a building block for several important compounds, demonstrating its relevance in biological pathways (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

4. Electrochemical Behavior Studies

Studies on derivatives of this compound, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, have provided insights into their electrochemical behavior. This research contributes to our understanding of electrochemical processes and potential applications in analytical chemistry (Mandić, Nigović, & Šimunić, 2004).

5. Microbial Biosynthesis

3-Amino-benzoic acid (3AB), similar to this compound, has been produced de novo from glucose in microbial biosynthetic systems. This demonstrates the compound's potential in biotechnological applications and natural product synthesis (Zhang & Stephanopoulos, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes that inhibit bacterial growth

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of bacterial growth

Result of Action

Related compounds have been shown to have antimicrobial activity, suggesting that 2-(3-aminophenyl)benzoic acid may have similar effects .

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various reactions due to the presence of the amino and carboxylic acid functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

A study has shown that derivatives of this compound exhibit antiproliferative activity against various human cancer cell lines . This suggests that 2-(3-Aminophenyl)benzoic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the effects of benzoic acid, a related compound, showed improved performance in young pigs when supplemented with 5000 mg/kg of the compound .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, benzoic acid, a related compound, is known to be a precursor for many primary and secondary metabolites .

Transport and Distribution

Given its chemical structure, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. Based on its chemical structure and properties, it may be directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

2-(3-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLZGGUKWSTQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611256 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67856-54-6 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)